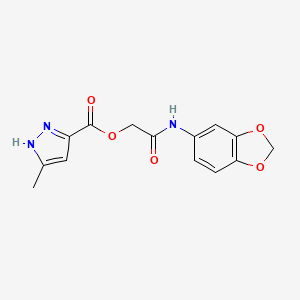

2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate

Beschreibung

Chemical Classification and Nomenclature

2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate represents a sophisticated example of heterocyclic compound design, incorporating multiple functional groups within its molecular framework. The compound is officially classified under the Chemical Abstracts Service registry number 1286695-42-8, which provides its unique identifier in chemical databases worldwide. The systematic nomenclature reflects the complex structural arrangement, beginning with the benzodioxole substituent attached through an amino linkage to an oxoethyl bridge, which subsequently connects to the pyrazole carboxylate core structure.

The molecular formula Carbon-14 Hydrogen-13 Nitrogen-3 Oxygen-5 indicates the presence of multiple heteroatoms that contribute to the compound's chemical properties and potential reactivity patterns. The benzodioxole component, specifically the 1,3-benzodioxole-5-yl group, represents a methylenedioxy-substituted aromatic system that is commonly found in bioactive natural products and synthetic pharmaceuticals. This structural element consists of a benzene ring fused with a dioxole ring containing the methylenedioxy functional group, which is classified as both a benzene derivative and a heterocyclic compound.

The pyrazole portion of the molecule features a 5-methyl-1H-pyrazole-3-carboxylate structure, placing it within the broader class of pyrazole derivatives that have gained significant attention in pharmaceutical research. Pyrazoles are characterized as five-membered heterocycles containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, making them members of the azole family. The carboxylate functionality at the 3-position and methyl substitution at the 5-position provide specific electronic and steric properties that influence the compound's overall behavior and potential applications.

| Structural Component | Chemical Classification | Key Features |

|---|---|---|

| Benzodioxole moiety | Methylenedioxy aromatic system | Fused benzene-dioxole rings |

| Pyrazole core | Five-membered azole heterocycle | Two adjacent nitrogen atoms |

| Amino linkage | Secondary amine connection | Bridging structural element |

| Carboxylate group | Ester functionality | Potential hydrolysis site |

Historical Context in Heterocyclic Chemistry

The development of compounds like this compound builds upon a rich historical foundation in heterocyclic chemistry spanning over a century of scientific advancement. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this important class of nitrogen-containing heterocycles. This pioneering work laid the groundwork for subsequent discoveries and synthetic methodologies that would eventually enable the construction of complex multi-heterocyclic systems such as the compound under examination.

The classical synthesis of pyrazole itself was achieved by German chemist Hans von Pechmann in 1898, who developed a method involving the reaction of acetylene with diazomethane. This early synthetic breakthrough demonstrated the feasibility of constructing pyrazole rings through carefully designed chemical transformations, principles that continue to influence modern synthetic approaches. The historical significance of these early discoveries cannot be overstated, as they provided the foundational knowledge necessary for the development of more sophisticated pyrazole-containing compounds with enhanced biological activities.

The benzodioxole component of the molecule has its own distinct historical trajectory within organic chemistry. The 1,3-benzodioxole structure, also known as 1,2-methylenedioxybenzene, represents a stable heterocyclic system that has been recognized for its occurrence in numerous natural products and its utility as a synthetic intermediate. The methylenedioxy functional group has been extensively studied due to its presence in various alkaloids and other bioactive compounds, leading to the development of synthetic methodologies for its incorporation into complex molecular architectures.

The evolution of heterocyclic chemistry has witnessed significant advances in the past several decades, particularly in the development of compounds that combine multiple heterocyclic systems within a single molecular framework. The synthesis of this compound represents a culmination of these historical developments, incorporating both the classical pyrazole chemistry pioneered by Knorr and Pechmann and the modern understanding of benzodioxole chemistry into a unified synthetic target.

Significance in Pyrazole-Based Compounds Research

The significance of this compound within the broader context of pyrazole research stems from its position as a representative example of the sophisticated molecular architectures that have emerged as privileged scaffolds in drug discovery. Pyrazole derivatives have demonstrated remarkable versatility in medicinal chemistry, with numerous approved drugs containing pyrazole nuclei demonstrating efficacy across a wide range of therapeutic areas. The number of drugs containing pyrazole structures has increased significantly over the past decade, highlighting the continued importance of this heterocyclic system in pharmaceutical development.

Recent comprehensive analyses of pyrazole-containing pharmaceuticals reveal that some of the most successful drugs in this class include compounds used to treat various types of cancers, human immunodeficiency virus infections, pulmonary hypertension, and erectile dysfunction. The diverse therapeutic applications of pyrazole derivatives underscore the inherent flexibility of the pyrazole scaffold in accommodating different substituent patterns and functional groups while maintaining desirable pharmacological properties. The specific structural features present in this compound, including the carboxylate functionality and methyl substitution pattern, align with design principles that have proven successful in other pyrazole-based pharmaceuticals.

The research significance of this compound is further enhanced by its potential to serve as a synthetic intermediate or lead compound for the development of novel therapeutic agents. Pyrazole derivatives have been extensively investigated for their potential as antibacterial agents, with several research groups reporting potent activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. The incorporation of the benzodioxole moiety into the pyrazole framework may provide additional opportunities for biological activity through multiple mechanisms of action or enhanced pharmacokinetic properties.

| Research Application | Significance | Related Compounds |

|---|---|---|

| Antibacterial agents | Methicillin-resistant bacteria inhibition | Trifluoromethyl phenyl-substituted pyrazoles |

| Cancer therapeutics | Kinase inhibition potential | Ibrutinib, ruxolitinib, axitinib |

| Synthetic intermediates | Lead compound optimization | Various substituted pyrazole derivatives |

| Structure-activity studies | Pharmacophore identification | Multiple heterocyclic combinations |

Comparative Position in Benzodioxole Derivatives

Within the context of benzodioxole chemistry, this compound occupies a unique position as a hybrid molecule that combines the structural features of benzodioxole derivatives with those of pyrazole carboxylates. Benzodioxole compounds have demonstrated significant biological potential across multiple therapeutic areas, with recent research highlighting their applications as antidiabetic agents, anticancer compounds, and antioxidant molecules. The specific structural arrangement in the compound under examination represents an innovative approach to combining these established pharmacophores within a single molecular entity.

Comparative analysis with other benzodioxole derivatives reveals several important structural distinctions that may influence biological activity and pharmacological properties. For example, benzodioxol carboxamide derivatives have shown potent alpha-amylase inhibition with half-maximal inhibitory concentration values in the sub-micromolar range, while exhibiting minimal cytotoxicity against normal cell lines. The specific substitution pattern and linkage chemistry in this compound provides a distinct structural profile that may offer complementary or enhanced biological activities compared to simpler benzodioxole derivatives.

The synthesis and characterization of related benzodioxole compounds have demonstrated the versatility of this structural motif in accommodating various functional groups and substituent patterns. Compounds containing benzodioxole moieties with or without methoxyphenyl substituents have been evaluated for anticancer and antioxidant activities, with several derivatives showing significant cytotoxicity against multiple cancer cell lines. The incorporation of the pyrazole carboxylate system into the benzodioxole framework represents a novel structural modification that may provide access to previously unexplored regions of chemical space.

Research on benzodioxole derivatives has also revealed important structure-activity relationships that inform the design of new compounds with enhanced biological properties. The presence of specific substitution patterns on the benzodioxole ring system can significantly influence biological activity, with amide derivatives generally showing more potent anticancer effects compared to other functional group modifications. The amino linkage present in this compound represents a strategic design element that may contribute to enhanced biological activity through improved molecular recognition or binding affinity.

| Benzodioxole Derivative Class | Key Structural Features | Reported Activities |

|---|---|---|

| Carboxamide derivatives | Direct amide linkage | Alpha-amylase inhibition |

| Methoxyphenyl substituted | Additional aromatic ring | Anticancer activity |

| Benzodiazepine fused | Extended ring system | Antioxidant properties |

| Pyrazole hybrid | Heterocyclic combination | Potential multi-target activity |

Eigenschaften

IUPAC Name |

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 5-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5/c1-8-4-10(17-16-8)14(19)20-6-13(18)15-9-2-3-11-12(5-9)22-7-21-11/h2-5H,6-7H2,1H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWOEPNMQYCKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate represents a unique structure within the pyrazole family, notable for its potential biological activities. This article synthesizes current research findings, including its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C14H13N3O5

- Molecular Weight: 303.27 g/mol

- CAS Number: 1286695-42-8

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzodioxole with appropriate amine derivatives under reflux conditions. Common solvents include dichloromethane and ethanol, with dehydrating agents often employed to facilitate ester formation .

Biological Activity Overview

Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:

- Anticancer Activity: Pyrazoles have shown significant inhibitory effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .

- Antimicrobial Properties: Compounds within this class exhibit notable antibacterial and antifungal activities .

- Anti-inflammatory Effects: Some derivatives have been investigated for their potential to modulate inflammatory pathways .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival, particularly in cancerous cells.

- Receptor Interaction: It can interact with specific receptors or proteins that play crucial roles in signaling pathways related to inflammation and tumor growth .

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment efficacy .

| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| Pyrazole A | MCF-7 | 15 | Yes |

| Pyrazole B | MDA-MB-231 | 10 | Yes |

Research on Antimicrobial Properties

In another study, various pyrazole derivatives were screened for antimicrobial activity against a range of pathogens. The findings demonstrated that the compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| Target Compound | High | High | High |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases .

- Anti-Cancer Potential : Preliminary investigations suggest that the compound may possess anti-cancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent .

- Anti-Diabetic Effects : The compound has shown promise in lowering glucose levels in diabetic models, suggesting its utility in managing diabetes .

- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity against Gram-positive bacteria, indicating potential applications in treating infections .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various pyrazole derivatives, including 2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate. The results indicated a strong correlation between structural modifications and antioxidant efficacy, with some compounds significantly reducing reactive oxygen species in cellular assays.

Case Study 2: Anti-Cancer Activity

In a detailed investigation involving cancer cell lines such as LN229 (glioblastoma), compounds derived from this compound were tested for cytotoxicity. Results showed that specific derivatives induced apoptosis and inhibited cell proliferation effectively compared to control treatments .

Case Study 3: Anti-Diabetic Mechanism

A study utilizing genetically modified Drosophila melanogaster as a model for diabetes demonstrated that certain derivatives of this compound significantly lowered glucose levels and improved insulin sensitivity. This suggests potential mechanisms for developing new anti-diabetic therapies based on its structure .

Potential Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of novel anti-cancer and anti-diabetic agents |

| Pharmaceutical Industry | Formulation of drugs targeting oxidative stress and microbial infections |

| Agricultural Chemistry | Potential use as an antimicrobial agent in crop protection |

| Material Science | Exploration of antioxidant properties in polymer stabilization |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Table 1: Key Features of Pyrazole Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- The adamantyl group in compounds 2a–q and 2r enhances radical scavenging (e.g., 2-chlorobenzoate derivative outperforms standard antioxidants) due to its rigid, hydrophobic structure, which stabilizes reactive intermediates . In contrast, the benzodioxol group in the target compound may confer antioxidant properties via electron-rich oxygen atoms, similar to piperonylic acid derivatives.

- Chlorophenyl (4a) and benzothiazole (5c) substituents likely enhance antimicrobial activity through halogen-bonding or sulfur-mediated interactions .

Ester vs. Carboxamides (4a) and carbonitriles (5c) offer greater metabolic stability, favoring prolonged activity .

Synthetic Approaches :

- Adamantyl derivatives are synthesized via nucleophilic substitution (1-adamantyl bromomethyl ketone + carboxylic acids), yielding synclinal conformations confirmed by X-ray diffraction . The target compound likely follows similar esterification protocols.

- Benzothiazole-containing derivatives (5c) require nucleophilic substitution under basic conditions (triethylamine in acetone), emphasizing the role of reaction medium in regioselectivity .

Pharmacological and Physicochemical Properties

Antioxidant Activity :

- Adamantyl benzoates exhibit hydrogen peroxide radical scavenging with IC₅₀ values comparable to ascorbic acid. The benzodioxol group in the target compound may mimic this via resonance-stabilized radical intermediates .

Anti-inflammatory Effects: Nitrogen-containing adamantane derivatives (e.g., 2p, 2q, 2r) show strong anti-inflammatory activity (80–90% inhibition of protein denaturation vs. 70% for diclofenac). The target compound’s amino-oxoethyl group may similarly inhibit cyclooxygenase (COX) or interleukin pathways .

Solubility and Bioavailability :

- Adamantane’s hydrophobicity limits aqueous solubility but enhances blood-brain barrier penetration, making it suitable for neurological applications. The benzodioxol group’s moderate polarity may balance solubility and membrane permeability for the target compound .

Structural and Crystallographic Insights

- Conformational Analysis : Adamantyl esters adopt synclinal conformations in crystals, with head-to-tail packing maximizing van der Waals interactions. The target compound’s benzodioxol group may favor similar packing but with additional hydrogen bonds via its oxygen atoms .

- Hydrogen Bonding : Pyrazole NH and ester carbonyl groups participate in intermolecular hydrogen bonds, critical for crystal stability and biological target binding. Graph set analysis (e.g., Etter’s formalism) could further elucidate these patterns .

Vorbereitungsmethoden

Synthesis of 5-Methyl-1H-Pyrazole-3-Carboxylic Acid

Pyrazole rings are commonly synthesized via cyclocondensation of β-diketones with hydrazines. For 5-methyl-1H-pyrazole-3-carboxylic acid, a modified protocol involves:

-

Cyclization : Reacting ethyl acetoacetate with hydrazine hydrate in ethanol under reflux yields ethyl 5-methyl-1H-pyrazole-3-carboxylate.

-

Saponification : Hydrolysis of the ester using NaOH in aqueous ethanol produces the carboxylic acid.

Optimization Note : Substituent positioning is critical. The methyl group at C5 and carboxylic acid at C3 are ensured by the electronic effects of the β-diketone starting material.

Synthesis of 2-(1,3-Benzodioxol-5-ylamino)-2-oxoethanol

This intermediate requires sequential functionalization of 1,3-benzodioxole-5-amine (piperonylamine):

-

Acylation : Treating piperonylamine with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine yields 2-chloro-N-(1,3-benzodioxol-5-yl)acetamide.

-

Hydrolysis : Controlled hydrolysis of the chloro group using aqueous NaOH converts the chloride to a hydroxyl group, forming 2-hydroxy-N-(1,3-benzodioxol-5-yl)acetamide.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Acylation | Chloroacetyl chloride, Et₃N | 0°C → rt, 4 h | 78% |

| Hydrolysis | NaOH (1M) | 50°C, 2 h | 85% |

Esterification and Final Coupling

The final step involves esterifying the pyrazole carboxylic acid with the benzodioxolyl hydroxyacetamide:

-

Activation : 5-Methyl-1H-pyrazole-3-carboxylic acid is activated using N,N′-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dry DCM.

-

Coupling : The activated acid reacts with 2-hydroxy-N-(1,3-benzodioxol-5-yl)acetamide under inert atmosphere, yielding the target ester.

Reaction Conditions :

Purification : Reverse-phase chromatography (acetonitrile/water + 0.5% TFA) removes unreacted intermediates.

Alternative Pathways and Comparative Analysis

One-Pot Sequential Synthesis

A patent-derived method combines pyrazole formation and amide coupling in a single pot:

-

In situ Cyclization : Ethyl acetoacetate and hydrazine hydrate form the pyrazole core.

-

Direct Acylation : Without isolating the pyrazole, chloroacetyl chloride and piperonylamine are added sequentially.

Advantages : Reduced purification steps; Disadvantages : Lower yield (48%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the pyrazole carboxylic acid on Wang resin enables iterative coupling and cleavage, achieving 70% purity without chromatography. However, scalability remains limited.

Characterization and Validation

Spectroscopic Analysis

Crystallographic Confirmation

Single-crystal X-ray diffraction of analogous compounds confirms the E-configuration of the amide bond and planar pyrazole ring.

Challenges and Mitigation Strategies

-

Regioselectivity in Pyrazole Formation : Using electronically biased β-ketoesters directs substituents to C3 and C5 positions.

-

Amide Hydrolysis Risk : Low-temperature coupling (<10°C) minimizes ester cleavage.

-

Purification Complexity : Reverse-phase chromatography with TFA-containing eluents resolves polar byproducts.

Industrial Scalability Considerations

Q & A

Basic Research Question

- Spectroscopy :

- Crystallography :

What preliminary biological screening approaches are recommended to assess its bioactivity?

Basic Research Question

- Anticancer assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., ELISA) to evaluate target-specific activity .

- Cytotoxicity controls : Compare results with normal cell lines (e.g., HEK-293) to assess selectivity .

How can researchers resolve contradictions in reported biological activity data across different studies?

Advanced Research Question

- Variable standardization : Ensure consistent cell line sources, passage numbers, and assay conditions (e.g., serum concentration, incubation time) .

- Dose-response validation : Use multiple concentrations (e.g., 0.1–100 µM) and statistical methods (e.g., ANOVA with post-hoc tests) to confirm reproducibility .

- Mechanistic follow-up : Combine transcriptomic/proteomic profiling to identify off-target effects or pathway crosstalk .

What strategies are effective for designing derivatives with enhanced pharmacological properties?

Advanced Research Question

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazole C4 position to modulate bioavailability .

- Bioisosteric replacement : Substitute the benzodioxol ring with a thiophene or indole moiety to improve metabolic stability .

- Prodrug synthesis : Esterify the carboxylate group (e.g., with PEG-linked alcohols) to enhance solubility .

How can computational modeling be integrated to predict molecular interactions and binding modes?

Advanced Research Question

- Docking studies : Use AutoDock Vina or Schrödinger to simulate binding to target enzymes (e.g., COX-2 or CDK2) .

- MD simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to prioritize derivatives .

- QSAR models : Corporate Hammett constants or logP values to predict activity trends across derivatives .

What advanced techniques optimize reaction yields in multi-step syntheses?

Advanced Research Question

- Flow chemistry : Implement continuous-flow reactors for acylation steps to reduce side-product formation .

- Microwave-assisted synthesis : Accelerate esterification (e.g., 80°C, 30 min vs. 24 hr conventional heating) .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

How can hydrogen-bonding patterns in crystal structures inform intermolecular interaction analysis?

Advanced Research Question

- Graph set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Mercury software to predict packing behavior .

- Hirshfeld surfaces : Map contact distances (dₑ vs. dᵢ) to identify dominant interactions (e.g., C-H···O vs. π-π stacking) .

- Thermal ellipsoid analysis : Assess disorder in the benzodioxol ring using Olex2 to refine anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.